N-(3-chloro-4-fluorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-chloro-4-fluorophenyl group attached to the acetamide nitrogen and a 1-phenyltetrazole moiety linked via a sulfanyl bridge. Such structural motifs are common in medicinal chemistry, particularly in antimicrobial and enzyme-targeting agents .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5OS/c16-12-8-10(6-7-13(12)17)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFXKKMSBLZJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the tetrazole ring: This can be achieved through the cyclization of azide and nitrile compounds under acidic or basic conditions.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the chloro and fluoro groups: These groups are usually introduced through halogenation reactions.
Final coupling reaction: The final step involves coupling the tetrazole derivative with the chloro-fluoro-phenyl derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
N-(4-Butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (CAS 303091-25-0)
- Key Differences : Replaces the 3-chloro-4-fluorophenyl group with a 4-butylphenyl substituent.
- Impact : Increased alkyl chain length enhances lipophilicity (logP ≈ 4.2) but may reduce polar interactions compared to halogenated analogues.
- Molecular Weight : 367.5 g/mol vs. 401.9 g/mol for the target compound.
- Applications : Used in pharmacological screening but lacks reported halogen-driven specificity .
Triazole-Based Analogues
N-(3-Chloro-4-fluorophenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Key Differences : Substitutes tetrazole with a triazole ring and introduces a pyridinyl substituent.
- Bioactivity data suggest improved binding to kinase targets compared to tetrazole derivatives .
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : Features a furan substituent on the triazole ring.
- Impact : The oxygen-rich furan may improve solubility but reduce metabolic stability compared to phenyltetrazole analogues. Preliminary studies indicate moderate antifungal activity .
Heterocycle Variations: Oxadiazole Derivatives
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Key Differences : Replaces tetrazole with an oxadiazole ring and incorporates an indole group.
- Impact: Oxadiazole’s electron-withdrawing nature enhances oxidative stability.
Substituent-Driven Activity Comparisons
Antimicrobial Activity
Anti-Inflammatory Activity
- Compound 8t (): N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide LOX Inhibition: 78% at 50 µM, outperforming non-indole analogues. Indole’s planar structure likely enhances enzyme interaction .
Structural and Crystallographic Insights
The target compound’s crystallographic data () reveal a dihedral angle of 60.5° between the 3-chloro-4-fluorophenyl and naphthalene rings in a related structure, suggesting moderate conjugation disruption. This contrasts with triazole derivatives (e.g., ), where pyridinyl substituents enforce coplanar conformations (dihedral angles < 30°), optimizing target binding .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS Number: 482357-66-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antibacterial, and antifungal activities, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H11ClFN5OS, with a molecular weight of approximately 363.80 g/mol. Its structure includes a chloro and fluorine substituent on the phenyl ring and a tetrazole moiety linked via a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClFN5OS |
| Molecular Weight | 363.7971 g/mol |
| CAS Number | 482357-66-4 |
| SMILES | O=C(Nc1ccc(c(c1)Cl)F)CSc1nnnn1c1ccccc1 |
Anticancer Activity
Research indicates that compounds containing tetrazole and thiadiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Inhibition of Cell Growth : The compound demonstrated growth inhibition in human breast carcinoma (MCF-7) cells with an EC50 value significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Studies suggest that its anticancer activity may be linked to the induction of apoptosis through caspase activation pathways (caspases 3, 8, and 9), as well as cell cycle arrest in the G1 phase .
Antibacterial Activity
The antibacterial efficacy of this compound has been investigated against several bacterial strains.
Results:
- Gram-positive and Gram-negative Bacteria : The compound exhibited potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values comparable to or better than established antibiotics .
Antifungal Activity
The antifungal properties of this compound were also assessed in vitro.
Observations:
- Fungal Strains Tested : It showed effectiveness against common fungal pathogens such as Candida albicans and Aspergillus fumigatus.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study involving a series of thiadiazole derivatives reported that modifications similar to those in this compound led to enhanced anticancer efficacy against various cell lines .
- Bacterial Resistance : In another case study focusing on antibiotic resistance patterns, compounds structurally related to this acetamide displayed significant activity against resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
